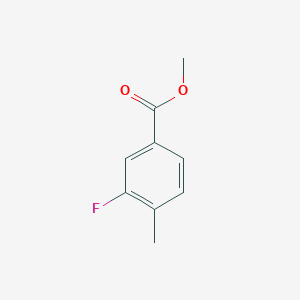

Methyl 3-fluoro-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFOVQBMRBRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597014 | |

| Record name | Methyl 3-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87808-48-8 | |

| Record name | Methyl 3-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 3-fluoro-4-methylbenzoate"

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-fluoro-4-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key fluorinated building block in modern organic synthesis. The presence of the fluorine atom and the methyl group on the benzoate core imparts unique electronic and steric properties, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This document details a robust and field-proven protocol for its synthesis via Fischer esterification of 3-fluoro-4-methylbenzoic acid. Furthermore, it provides a thorough guide to the structural elucidation of the final product using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the entire workflow.

Synthesis of this compound

The most direct and efficient route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[4]

Principle of the Reaction: Fischer Esterification

Fischer esterification is a reversible condensation reaction. The equilibrium nature of the reaction necessitates strategic choices to maximize the yield of the desired ester. According to Le Chatelier's Principle, the equilibrium can be shifted toward the product side by either using a large excess of one of the reactants (typically the less expensive one, in this case, methanol) or by removing one of the products (water) as it is formed.[5]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers and the subsequent elimination of a water molecule yield the protonated ester, which then deprotonates to regenerate the acid catalyst and provide the final ester product.[6]

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3-fluoro-4-methylbenzoic acid.

Reagents & Equipment:

-

3-fluoro-4-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol).

-

Reagent Addition: Add 50 mL of methanol. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation. The sulfuric acid acts as the catalyst.[6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating under reflux increases the reaction rate without the loss of the volatile methanol reactant.

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Work-up - Extraction: Dissolve the remaining residue in 50 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel.

-

Neutralization: Carefully wash the organic layer by adding 30 mL of saturated sodium bicarbonate solution. Swirl gently at first to allow for the release of CO₂ gas from the neutralization of unreacted acids before stoppering and shaking. Separate the layers and discard the aqueous layer. Repeat this wash two more times. Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any unreacted 3-fluoro-4-methylbenzoic acid, converting them into water-soluble salts that can be removed in the aqueous phase.[6]

-

Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. Causality: The brine wash helps to remove residual water and break up any emulsions.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

-

Isolation: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh diethyl ether to ensure complete transfer of the product.

-

Final Product: Remove the solvent using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.

Purification Workflow

For applications requiring high purity, the crude product can be purified by vacuum distillation or column chromatography.

Caption: Post-synthesis purification and isolation workflow.

Characterization and Structural Elucidation

Once synthesized and purified, the identity and purity of this compound must be confirmed. The following section details the expected results from standard analytical techniques.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| Formula | Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | Monoisotopic Mass | 168.06 g/mol |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (m, 2H), ~7.2 ppm (t, 1H), ~3.9 ppm (s, 3H), ~2.3 ppm (d, 3H) |

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm (C=O), Aromatic region (115-165 ppm), ~52 ppm (OCH₃), ~15 ppm (CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ (C=O, strong), ~1250 cm⁻¹ (C-O, strong), ~3000 cm⁻¹ (C-H), ~1610 cm⁻¹ (C=C) |

| Mass Spec (EI) | m/z | 168 (M⁺), 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to determine the number and type of hydrogen atoms in a molecule. For this compound in CDCl₃, the expected spectrum is as follows:

-

δ ~7.8-7.9 ppm (multiplet, 2H): These signals correspond to the two aromatic protons ortho to the ester group. They appear downfield due to the electron-withdrawing effect of the ester.

-

δ ~7.2 ppm (triplet, 1H): This signal corresponds to the aromatic proton ortho to the methyl group. It will likely appear as a triplet due to coupling with the adjacent fluorine and proton.

-

δ ~3.9 ppm (singlet, 3H): A sharp singlet characteristic of the methyl ester (-OCH₃) protons.[7]

-

δ ~2.3 ppm (doublet, 3H): This signal represents the protons of the methyl group attached to the aromatic ring (-CH₃). It may appear as a small doublet due to coupling with the adjacent fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

-

δ ~166 ppm: The carbonyl carbon of the ester group.[7]

-

δ ~115-165 ppm: Multiple signals corresponding to the six unique aromatic carbons. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J C-F).

-

δ ~52 ppm: The carbon of the methyl ester (-OCH₃).[7]

-

δ ~15 ppm: The carbon of the methyl group attached to the ring (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~1725 cm⁻¹ (strong, sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of an aromatic ester. Conjugation with the benzene ring slightly lowers the frequency from a typical aliphatic ester.[8]

-

~1250 cm⁻¹ and ~1100 cm⁻¹ (strong): These two bands are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester group.[8][9]

-

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.[10]

-

~2960 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the two methyl groups.[10]

-

~1610 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

m/z = 168: The molecular ion peak (M⁺), corresponding to the molecular weight of the compound.

-

m/z = 137: A prominent peak corresponding to the loss of a methoxy radical (•OCH₃), a common fragmentation pathway for methyl esters. This results in the formation of a stable acylium ion.[11][12]

-

m/z = 109: A peak corresponding to the loss of the entire carbomethoxy group (•COOCH₃).

-

m/z = 77: While less prominent in substituted benzenes, a fragment corresponding to a phenyl cation might be observed.[11]

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] All operations should be performed in a well-ventilated fume hood.

-

Health Hazards: While specific toxicity data for this exact compound is not widely published, similar aromatic esters and fluorinated compounds may cause skin, eye, and respiratory irritation.[14]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15]

References

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]

-

Canadian Science Publishing. Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577 (1969). Available from: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for "An efficient and recyclable HBr/H₂O₂ catalytic system for the synthesis of esters from alcohols". Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Why 3-Fluoro-4-Methylbenzoic Acid is Crucial for Pharmaceutical Synthesis. Available from: [Link]

-

Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available from: [Link]

-

Brainly.com. Provide the IR spectrum analysis for methyl benzoate. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

-

Homework.Study.com. What spectral features... allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?. Available from: [Link]

-

Brainly.com. Look at the mass spectrum of methyl benzoate.... Available from: [Link]

-

ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Available from: [Link]

-

PubChem. Methyl 3-fluoro-4-formylbenzoate. Available from: [Link]

-

MassBank. methyl benzoate - Mass Spectrum. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. Available from: [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol.... Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. Available from: [Link]

- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-Nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Available from: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4215 (2023). Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Indo American Journal of Pharmaceutical Research. Synthesize, Characterization and Evaluation of Esterification Reaction.... 14(06) (2024). Available from: [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals - METHYL m-NITROBENZOATE. Coll. Vol. 1, p.371 (1941); Vol. 3, p.71 (1923). Available from: [Link]

-

ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E, 60(10), o1948-o1949 (2004). Available from: [Link]

-

University Handout. Preparation of Methyl Benzoate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. iajpr.com [iajpr.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. brainly.com [brainly.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

- 12. massbank.eu [massbank.eu]

- 13. fishersci.com [fishersci.com]

- 14. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

"physical and chemical properties of Methyl 3-fluoro-4-methylbenzoate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic ester of significant interest in medicinal chemistry and organic synthesis. While specific data for this precise isomer is not broadly published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development applications. We will explore its strategic importance as a molecular scaffold, its physicochemical properties, predicted reactivity, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis and characterization, equipping researchers with the practical knowledge required for its effective utilization in drug discovery and materials science.

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is a substituted aromatic compound whose value lies in the unique interplay of its three core functional groups: a fluorine atom, a methyl group, and a methyl ester. In the context of drug development, the strategic incorporation of such functionalities is a cornerstone of lead optimization.

-

The Role of Fluorine: The fluorine atom at the 3-position significantly alters the molecule's electronic properties. As the most electronegative element, it acts as a powerful electron-withdrawing group, which can modulate the pKa of adjacent functionalities and influence non-covalent binding interactions (such as hydrogen bonding) with biological targets. Crucially, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism and to increase lipophilicity, which can improve membrane permeability and bioavailability.[1][2]

-

The Influence of the Methyl Group: The methyl group at the 4-position serves multiple roles. It can provide beneficial hydrophobic interactions within a receptor's binding pocket and its steric bulk can enforce specific conformations.[3] From a synthetic standpoint, the methyl group is not merely a passive substituent; it offers a reactive handle for further functionalization through benzylic reactions, such as bromination, enabling the construction of more complex molecular architectures.[2][4]

-

The Versatility of the Methyl Ester: The methyl ester is a versatile functional group that can be readily transformed into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides, providing numerous pathways for library synthesis and structure-activity relationship (SAR) studies.[2][5]

This unique combination makes this compound an invaluable building block for creating Active Pharmaceutical Ingredients (APIs), particularly in the development of therapeutics for inflammation, infectious diseases, and oncology.[2]

Physicochemical Properties

The following table summarizes the core physicochemical properties of this compound. Data is compiled from suppliers and databases for the target compound and its immediate precursor, 3-fluoro-4-methylbenzoic acid, to provide a comprehensive profile.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₉H₉FO₂ | Inferred |

| Molecular Weight | 168.17 g/mol | Calculated |

| CAS Number | 185629-31-6 | [6] |

| Appearance | White to off-white solid/powder | Inferred from analogues[7] |

| Melting Point | 78 - 80 °C | |

| Boiling Point | 279 °C | |

| Solubility | Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and ether. | Inferred from analogues[8][9] |

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-4-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid or a solid acid catalyst.[10][11] The equilibrium is driven towards the product ester by using a large excess of the alcohol (methanol).

Caption: Fischer esterification of 3-fluoro-4-methylbenzoic acid.

Key Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups. The diagram below highlights the primary sites of reactivity that are of interest to synthetic chemists.

Caption: Primary sites of chemical reactivity on the molecule.

-

Ester Group Reactions : The carbonyl center is susceptible to nucleophilic attack. This allows for straightforward hydrolysis back to the carboxylic acid using aqueous base (e.g., NaOH), or conversion to a wide range of amides by reacting with primary or secondary amines.[11]

-

Electrophilic Aromatic Substitution : The aromatic ring can undergo further substitution. The directing effects of the existing groups (ortho, para-directing -CH₃ and -F; meta-directing -COOCH₃) will govern the position of incoming electrophiles.

-

Benzylic Reactions : The protons on the methyl group are "benzylic" and can be abstracted under radical conditions. This makes the methyl group susceptible to free-radical halogenation (e.g., using N-bromosuccinimide, NBS) to form a bromomethyl group, a powerful electrophilic handle for further synthetic elaboration.[4]

Predictive Spectroscopic Characterization

Authentic spectral data requires empirical measurement. However, a senior scientist can reliably predict the key signatures for structural confirmation, which is an essential skill for interpreting experimental results.

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons will be observed in this region. Their splitting patterns will be complex due to proton-proton coupling and proton-fluorine coupling. The proton ortho to the fluorine will appear as a doublet of doublets.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to three protons.[12]

-

Methyl Protons (-CH₃, δ ~2.4 ppm): A singlet integrating to three protons.[12]

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O, δ ~166 ppm): A characteristic peak for the ester carbonyl.[12]

-

Aromatic Carbons (δ 115-165 ppm): Six distinct peaks are expected. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet.

-

Methoxy Carbon (-OCH₃, δ ~52 ppm): A single peak.[12]

-

Methyl Carbon (-CH₃, δ ~21 ppm): A single peak.[12]

-

-

Infrared (IR) Spectroscopy:

-

~1720 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester.

-

~1250-1300 cm⁻¹: Strong absorptions from the C-O stretching of the ester.

-

~1100-1200 cm⁻¹: A strong absorption corresponding to the C-F stretch.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 168.17).

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester functionality (-COOCH₃, M-59).

-

Experimental Protocols

The following protocols are presented as self-validating systems, designed for reproducibility and clarity.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via Fischer esterification.

Materials:

-

3-fluoro-4-methylbenzoic acid (1.0 eq)

-

Methanol (reagent grade, ~20 eq, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (e.g., 5.0 g).

-

Reagent Addition: Add methanol (e.g., 50 mL). Stir until the acid dissolves.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.[13]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 4-16 hours.[12]

-

Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (~100 mL).

-

Workup - Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum to confirm the structure of the synthesized product.

Materials:

-

Synthesized this compound

-

Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Preparation: Weigh approximately 10-20 mg of the purified product directly into a clean, dry vial.

-

Dissolution: Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Cap the NMR tube and carefully insert it into the NMR spectrometer's spinner turbine.

-

Acquisition: Load a standard proton experiment. The instrument will lock onto the deuterium signal from the CDCl₃, shim to homogenize the magnetic field, and then acquire the spectrum.

-

Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to confirm that the spectrum matches the predicted signature for this compound.

Conclusion

This compound is a strategically designed molecular building block with significant potential for researchers in drug discovery and materials science. Its physicochemical properties, governed by the interplay of its fluoro, methyl, and ester functionalities, make it an attractive scaffold for developing novel compounds with enhanced metabolic stability and tailored binding affinities. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and characterization, empowering scientists to leverage its unique chemical attributes in their research endeavors.

References

-

PubChem. Methyl 3-fluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

PubChem. Methyl 3-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Peisheng Chemical. Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

Royal Society of Chemistry. Supporting Information for a relevant synthesis. [Link]

-

PubMed. Application of methyl in drug design. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Hyma Synthesis Pvt. Ltd. General Catalog of Specialty Chemicals. [Link]

-

Wikipedia. Methyl benzoate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 185629-31-6|Methyl 3-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 9. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

A-Technical-Guide-to-Methyl-3-fluoro-4-methylbenzoate-Synthesis-Characterization-and-Application

An In-depth Technical Guide to Methyl 3-fluoro-4-methylbenzoate: Synthesis, Characterization, and Application

Abstract: this compound is a substituted aromatic ester that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, makes it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the compound's chemical identity, a detailed, field-proven protocol for its synthesis via Fischer esterification of 3-fluoro-4-methylbenzoic acid, methods for its spectroscopic characterization, a discussion of its applications, and essential safety and handling information for laboratory professionals.

Chemical Identity and Properties

This compound is structurally defined by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 3, and a methyl group at position 4. While a specific CAS number for this exact ester is not consistently cited across major chemical databases, its precursor, 3-Fluoro-4-methylbenzoic acid, is well-documented with CAS Number 350-28-7.[1][2] The properties of the target ester can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₉FO₂ | - |

| Molecular Weight | 168.17 g/mol | - |

| Precursor CAS | 350-28-7 (3-Fluoro-4-methylbenzoic acid) | [1][2] |

| Appearance | Expected to be a colorless liquid or low-melting solid | Inferred |

graph "Methyl_3_fluoro_4_methylbenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Ester_C [label="C", pos="1.8,0!"]; Ester_O1 [label="O", pos="2.4,0.5!"]; Ester_O2 [label="O", pos="2.4,-0.5!"]; Ester_CH3 [label="CH₃", pos="3.2,-0.5!"]; F [label="F", pos="-0.9,1.55!"]; CH3 [label="CH₃", pos="-0.9,-1.55!"];

// Aromatic hydrogens (implicit, but nodes for positioning) H2 [label="H", pos="0.9,1.55!"]; H5 [label="H", pos="-1.8,0!"]; H6 [label="H", pos="0.9,-1.55!"];

// Positioning the ring nodes C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Ester_C; Ester_C -- Ester_O1 [label=""]; Ester_C -- Ester_O2 [style=double]; Ester_O1 -- Ester_CH3; C3 -- F; C4 -- CH3; C2 -- H2; C5 -- H5; C6 -- H6;

// Manual placement of double bonds for aromaticity node [shape=none, label=""]; p1 [pos="0,0.866!"]; p2 [pos="-0.75,-0.433!"]; p3 [pos="0.75,-0.433!"]; p1 -- C2; p1 -- C3; p2 -- C4; p2 -- C5; p3 -- C6; p3 -- C1; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and industrially scalable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for preparing methyl esters.[3]

Causality in Experimental Design:

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Methanol is used in large excess to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Heating the reaction to reflux provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate. The work-up procedure is designed to neutralize the acid catalyst, remove the excess methanol and unreacted carboxylic acid, and isolate the pure ester product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).

-

Reagent Addition: Add methanol (100 mL, ~2.47 mol) to the flask. Stir the mixture until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. Note: This addition is exothermic.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has been consumed.

-

Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Work-up - Washing and Drying: Wash the combined organic layer with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals:

-

A singlet for the three protons of the ester methyl group (-OCH₃) around 3.9 ppm.

-

A singlet for the three protons of the aromatic methyl group (-CH₃) around 2.3 ppm.

-

Three signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by the fluorine atom.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 9 distinct carbon signals, including the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring (with C-F coupling visible), and the two methyl carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the main functional groups:

-

A strong C=O stretch for the ester carbonyl group at approximately 1720-1740 cm⁻¹.

-

C-O stretches for the ester linkage around 1100-1300 cm⁻¹.

-

C-F stretch around 1000-1100 cm⁻¹.

-

Aromatic C=C stretches around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.17) would be expected.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate for constructing more complex molecular architectures.

-

Medicinal Chemistry: The presence of a fluorine atom is a highly sought-after feature in drug design.[4] It can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to biological targets by modulating electronic properties and lipophilicity.[4] This makes fluorinated building blocks like this compound valuable for synthesizing Active Pharmaceutical Ingredients (APIs) for a range of diseases, including cancer and inflammatory conditions.[4]

-

Agrochemicals: Similar to pharmaceuticals, the strategic incorporation of fluorine can enhance the potency and selectivity of herbicides and fungicides. This ester provides a scaffold to introduce the 3-fluoro-4-methylbenzoyl moiety into new agrochemical candidates.

-

Materials Science: Aromatic esters are precursors for specialty polymers and liquid crystals. The specific substitution on this molecule could be exploited to develop materials with unique thermal or optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from structurally similar compounds like methyl benzoate.[5][6] All laboratory work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 2: General Hazard and Precautionary Information

| Hazard Category | GHS Statements (Anticipated) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.[5][6] | P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |

| Flammability | H227: Combustible liquid.[5] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5] |

| Eye/Skin Irritation | Causes skin and serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Environmental | H402: Harmful to aquatic life.[5] | P273: Avoid release to the environment.[5] |

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapors. Use in a well-ventilated area, preferably a chemical fume hood. Keep away from ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

National Center for Biotechnology Information. Methyl 3-fluoro-4-formylbenzoate. PubChem Compound Database. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Paper b404830k. [Link]

- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [Link]

-

ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. [Link]

-

YouTube. Synthesis of Methyl Benzoate Lab. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

Sources

- 1. 350-28-7|3-Fluoro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-4-methylbenzoic acid | 350-28-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of Methyl 3-fluoro-4-methylbenzoate: A Technical Guide

Introduction

Molecular Structure and Key Features

The structure of Methyl 3-fluoro-4-methylbenzoate, presented below, forms the basis for all subsequent spectroscopic analysis. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, along with the ester functionality, creates a unique electronic environment that is reflected in its spectral signatures.

Caption: Workflow for ¹H NMR spectral acquisition and analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~162.0 (d, J ≈ 250 Hz) | C-3 |

| ~140.0 | C-4 |

| ~132.0 | C-1 |

| ~130.0 | C-6 |

| ~124.0 (d, J ≈ 15 Hz) | C-5 |

| ~115.0 (d, J ≈ 25 Hz) | C-2 |

| ~52.0 | OCH₃ |

| ~15.0 | Ar-CH₃ |

Experimental Protocol for ¹³C NMR Acquisition:

A standard ¹³C NMR spectrum would be acquired on a 100 or 125 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to singlets for each unique carbon, with the exception of carbons coupled to fluorine.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows nine distinct carbon signals.

-

Carbonyl Carbon (δ ~166.0): The ester carbonyl carbon appears at the most downfield position, which is typical for this functional group.

-

Aromatic Carbons (δ 115.0-162.0): The six aromatic carbons are in the expected region.

-

The carbon directly bonded to the fluorine atom (C-3) is predicted to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

-

The carbons ortho (C-2) and para (C-5) to the fluorine atom are also expected to show smaller C-F couplings.

-

-

Aliphatic Carbons (δ 15.0-52.0): The methoxy carbon (OCH₃) and the aromatic methyl carbon (Ar-CH₃) appear in the upfield region.

Infrared (IR) Spectroscopy

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Experimental Protocol for IR Acquisition:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The predicted IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ester.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

-

C-F Stretch: A strong absorption around 1100 cm⁻¹ is characteristic of the C-F bond.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 137 | High | [M - OCH₃]⁺ |

| 109 | Medium | [M - COOCH₃]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for Mass Spectrometry Acquisition:

A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules would be ionized by a beam of high-energy electrons, and the resulting charged fragments would be separated based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum:

The predicted mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The peak at m/z 168 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Key Fragment Ions:

-

The loss of a methoxy radical (-•OCH₃) from the molecular ion would result in a fragment at m/z 137, which is often a prominent peak for methyl esters.

-

The loss of the entire methoxycarbonyl radical (-•COOCH₃) would lead to a fragment at m/z 109.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. The analysis of the predicted ¹H and ¹³C NMR spectra allows for the complete assignment of the proton and carbon signals, highlighting the influence of the fluorine and methyl substituents on the aromatic ring. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

Solubility Profiling of Methyl 3-fluoro-4-methylbenzoate in Organic Solvents: A Methodological and Predictive Approach

An In-depth Technical Guide for Researchers

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug discovery, formulation development, and process chemistry. Methyl 3-fluoro-4-methylbenzoate, a substituted aromatic ester, represents a class of building blocks frequently utilized in the synthesis of complex pharmaceutical agents.[1][2][3] An understanding of its solubility behavior in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation design. This guide provides a comprehensive framework for understanding, experimentally determining, and predicting the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols, and offer insights into interpreting the resulting data, thereby equipping researchers with the necessary tools for robust solubility characterization.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, poor solubility is a major hurdle that can lead to unpredictable in vitro results, low bioavailability, and ultimately, the failure of promising drug candidates.[4][5] Determining the solubility profile of a compound like this compound is therefore not a perfunctory task, but a foundational step in its development pathway. This knowledge informs crucial decisions, including the selection of appropriate solvents for synthesis and purification, the design of crystallization processes, and the development of stable, effective drug formulations. This guide moves beyond a simple data repository to explain the causal relationships between molecular structure, solvent properties, and solubility, providing a robust framework for laboratory practice.

Physicochemical Profile of this compound

While extensive experimental data for this compound is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.

-

Molecular Structure: C₉H₉FO₂

-

Key Functional Groups:

-

Methyl Ester (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor.

-

Fluoro Group (-F): As a highly electronegative atom, fluorine significantly influences the electronic distribution of the aromatic ring, increasing its polarity and lipophilicity.[2]

-

Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to the molecule's hydrophobic character.

-

Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Predicted Solubility Behavior: Based on the principle of "like dissolves like," the solubility of this compound will be a balance between its polar (ester, fluorine) and nonpolar (aromatic ring, methyl group) characteristics.[6][7][8]

-

It is expected to have limited solubility in highly polar protic solvents like water.

-

It should exhibit moderate to high solubility in solvents of intermediate polarity, such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), which can engage in dipole-dipole interactions.[8]

-

It will likely be highly soluble in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) due to favorable van der Waals forces and potential π-π interactions.[6]

Theoretical Framework: Factors Governing Solubility

Understanding the key factors that influence solubility is essential for both predicting behavior and troubleshooting experimental results.

| Factor | Description | Implication for this compound |

| Polarity | The "like dissolves like" principle is the cornerstone of solubility prediction.[6][7] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. | The molecule possesses both polar (ester, fluoro) and nonpolar (aromatic ring, methyl) regions, suggesting it will be most soluble in solvents of intermediate to low polarity. |

| Intermolecular Forces | Solubility is the result of overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[8][9] These include hydrogen bonding, dipole-dipole forces, and London dispersion forces. | The ester group can accept hydrogen bonds, suggesting favorable interactions with protic solvents like alcohols. However, the large nonpolar portion will favor solvents that primarily interact via dispersion forces. |

| Temperature | For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][10] This is because the additional kinetic energy helps overcome the lattice energy of the solid and promotes mixing. | Heating will likely increase the solubility of this compound in most organic solvents. This is a key principle in techniques like recrystallization. |

| Molecular Size | Larger molecules generally have lower solubility than smaller, similar molecules.[6] This is due to stronger intermolecular forces in the solid state and the need for the solvent to create a larger cavity. | While not an exceptionally large molecule, its rigidity and planar structure contribute to efficient crystal packing, which must be overcome for dissolution. |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, representing the true equilibrium saturation point of a solute in a solvent, is a critical parameter. The shake-flask method is widely considered the "gold standard" for its determination due to its reliability.[11][12]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the equilibrium shake-flask method.

Detailed Step-by-Step Protocol:

-

Material Preparation:

-

Ensure the this compound is of high purity and crystalline.

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of glass vials with tight-sealing caps to prevent solvent evaporation.[13]

-

-

Sample Addition:

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a temperature-controlled orbital shaker or on a stirring plate with a stir bar. A constant temperature (e.g., 25°C) is critical.

-

Agitate the mixture for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is standard.[13] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Separation and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at a moderate speed can accelerate this process.

-

Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 or 0.45 µm PTFE filter compatible with the organic solvent) to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography) to fall within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[4]

-

A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5]

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

The Clear-Point Method (Temperature Variation)

For rapid screening, the clear-point method offers a faster alternative, though it may be less precise than the shake-flask method. It involves heating a suspension of known concentration until all the solid dissolves.[14]

Diagram of the Clear-Point Method Logic

Caption: Logical flow of the clear-point solubility determination.

This method is well-suited for specialized equipment like the Crystal16™, which can automate the heating, cooling, and turbidity detection cycles for multiple samples simultaneously.[15]

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Alcohols | Methanol | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Highly Soluble] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |

| Isopropanol | 3.9 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] | |

| Ketones | Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [e.g., Highly Soluble] |

| Esters | Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Chlorinated | Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Aromatics | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Ethers | Diethyl Ether | 2.8 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Hydrocarbons | n-Heptane | 0.1 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| Amides | Dimethylformamide (DMF) | 6.4 | [Experimental Data] | [Calculated Data] | [e.g., Highly Soluble] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | [Calculated Data] | [e.g., Highly Soluble] |

¹ Polarity Index values are approximate and sourced from common chemistry resources for relative comparison. Classification based on USP standards or internal criteria (e.g., >100 mg/mL = Very Soluble, 10-100 mg/mL = Soluble, 1-10 mg/mL = Sparingly Soluble, <1 mg/mL = Insoluble).

Conclusion and Field-Proven Insights

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of its structural features and the physicochemical properties of the solvent. While predictive assessments based on its structure provide a valuable starting point, they are no substitute for rigorous experimental determination. The equilibrium shake-flask method, though time-intensive, remains the definitive standard for generating reliable thermodynamic solubility data essential for robust process development and formulation.[11][12] For higher throughput screening, automated clear-point methods can provide valuable directional information.[14][15] In our experience, a tiered approach—using predictive models and rapid screening to select a range of promising solvents, followed by definitive shake-flask determination for the most critical systems—yields the most efficient and reliable path forward in the drug development pipeline.

References

-

Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

Alves, C., et al. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

LibreTexts Chemistry. Factors affecting solubility. [Link]

-

PubChem. Methyl 3-fluoro-4-formylbenzoate. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Technobis Crystallization Systems. (2018). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization. [Link]

-

Tiggelaar, R. M., et al. (2007). Solubility Determination from Clear Points upon Solvent Addition. ACS Publications. [Link]

-

Yalkowsky, S. H., & Wu, M. (2010). Solubility determination of barely aqueous-soluble organic solids. Semantic Scholar. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PubChem. Methyl 3-fluoro-4-nitrobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Pharmaceutical Innovation: The Role of 4-Fluoro-3-methylbenzoic Acid in Drug Discovery. [Link]

-

MySkinRecipes. Methyl 3-fluoro-4-nitrobenzoate. [Link]

-

ResearchGate. (2008). 3-Fluoro-4-methylbenzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. crystallizationsystems.com [crystallizationsystems.com]

- 15. crystallizationsystems.com [crystallizationsystems.com]

The Strategic Deployment of Methyl 3-fluoro-4-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Understated Potential of a Versatile Building Block

In the intricate landscape of drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to medicinal chemists, Methyl 3-fluoro-4-methylbenzoate emerges as a compound of significant interest. Its unique trifunctional substitution pattern on a benzene ring—a fluorine atom, a methyl group, and a methyl ester—offers a confluence of desirable physicochemical properties that can be artfully exploited to address key challenges in drug design, including metabolic stability, target affinity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the potential applications of this compound, offering a technical narrative grounded in established medicinal chemistry principles and supported by field-proven insights. We will delve into its synthesis, the strategic rationale for its use, and its potential as a cornerstone for the development of next-generation therapeutics across various disease areas.

The Strategic Advantage of Fluorine and Methyl Co-substitution

The deliberate incorporation of fluorine and methyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The specific 3-fluoro-4-methyl arrangement on the benzoate core of our title compound offers a unique interplay of these effects.

The Influence of the Fluorine Atom

The introduction of a fluorine atom can profoundly alter a molecule's properties.[1] Its high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly impact:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.[3]

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[3]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its absorption and distribution.[3]

The "Magic Methyl" Effect

The term "magic methyl" refers to the often-dramatic and sometimes unexpected improvements in a compound's biological activity or pharmacokinetic profile resulting from the addition of a single methyl group.[4] The 4-methyl group in this compound can contribute to:

-

Enhanced Potency: The methyl group can provide beneficial van der Waals interactions within a protein's binding pocket, leading to increased affinity.[4]

-

Improved Selectivity: By occupying a specific region of the binding site, the methyl group can confer selectivity for a particular target over closely related proteins.

-

Conformational Restriction: The presence of a methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.[4]

-

Blocking Unwanted Metabolism: Similar to fluorine, a strategically placed methyl group can shield a molecule from metabolic attack.

The combination of the 3-fluoro and 4-methyl substituents on the benzoate ring thus presents a powerful tool for fine-tuning the properties of a drug candidate.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.

Step 1: Synthesis of 3-fluoro-4-methyl-benzoic acid

A common route to the carboxylic acid precursor involves the Grignard reaction of 2-fluoro-4-bromotoluene, followed by carboxylation with carbon dioxide.[5]

Experimental Protocol:

-

To a solution of 2-fluoro-4-bromotoluene in an anhydrous ether solvent (e.g., THF), add magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield 3-fluoro-4-methyl-benzoic acid.

Step 2: Esterification to this compound

The final step is a standard Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol:

-

Dissolve 3-fluoro-4-methyl-benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer and concentrate to obtain this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Predicted ADME Properties

The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties and its predicted absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in the public domain, we can infer its properties based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| This compound | C9H9FO2 | 168.17 | ~2.5 |

| Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | 182.15 | ~1.3 |

| Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | 199.14 | ~1.5 |

| Methyl 4-fluorobenzoate | C8H7FO2 | 154.14 | ~2.1 |

LogP values are estimations based on computational models.

Table 2: Predicted ADME Profile of the 3-fluoro-4-methylbenzoyl Moiety

| ADME Property | Predicted Outcome | Rationale |

| Oral Bioavailability | Good | The combination of moderate lipophilicity and molecular weight is favorable for oral absorption. |

| Metabolic Stability | High | The C-F bond is resistant to cleavage, and the methyl group can sterically hinder metabolism at the 4-position. |

| Blood-Brain Barrier Permeation | Possible | The increased lipophilicity imparted by the fluorine and methyl groups may facilitate CNS penetration. |

| CYP450 Inhibition | Low to Moderate | While generally stable, some fluorinated compounds can be inhibitors of specific CYP isoforms.[7] Experimental verification is required. |

| Plasma Protein Binding | Moderate to High | The lipophilic nature of the scaffold suggests a likelihood of binding to plasma proteins. |

These predictions are based on general principles of medicinal chemistry and in silico modeling.[1][8] Experimental validation is crucial.

Potential Therapeutic Applications

The 3-fluoro-4-methylbenzoyl scaffold is a versatile starting point for the synthesis of a wide range of bioactive molecules. Its utility spans several therapeutic areas where the targeted modulation of physicochemical and pharmacokinetic properties is critical for success.

As a Key Building Block in Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The 3-fluoro-4-methylbenzoyl moiety can be readily converted to an amide, a common pharmacophore in kinase inhibitors, through reaction with a primary or secondary amine. The fluorine and methyl groups can then project into specific pockets of the kinase active site to enhance potency and selectivity.

Caption: General scheme for the synthesis of kinase inhibitors.

In the Design of GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets.[9] The 3-fluoro-4-methylbenzoyl scaffold can be incorporated into ligands that target GPCRs, where the substitution pattern can influence receptor subtype selectivity and the nature of the pharmacological response (e.g., agonist, antagonist, or allosteric modulator).[10][11]

Development of Anti-inflammatory and Anticancer Agents

The anti-inflammatory and anticancer potential of fluorinated benzoic acid derivatives is well-documented. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[12] By analogy, derivatives of this compound could be explored for similar activities, with the fluorine atom potentially enhancing potency and metabolic stability.

Conclusion and Future Perspectives

This compound represents a strategically designed building block with significant potential in medicinal chemistry. The judicious combination of a fluorine atom and a methyl group on a benzoate scaffold provides a powerful platform for the development of novel therapeutics with enhanced pharmacological profiles. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the exploration of diverse chemical space. As our understanding of the subtle interplay between structure and function in drug design continues to evolve, the rational application of such well-conceived building blocks will be instrumental in driving the discovery of the next generation of safe and effective medicines. Further exploration of the incorporation of this moiety into a wider range of therapeutic agents is warranted and holds considerable promise for addressing unmet medical needs.

References

-

PubChem. Methyl 3-fluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link].

-

MySkinRecipes. Methyl 3-fluoro-4-nitrobenzoate. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link].

-

ResearchGate. Development of predictive in silico models for ADME properties. [Link].

- Ertl, P., Rohde, B., & Selzer, P. (2000). In silico prediction of ADME properties: are we making progress?. Drug discovery today, 5(9), 378-383.

- van de Waterbeemd, H., & Gifford, E. (2003). Predicting ADME properties in silico: methods and models. Drug discovery today, 8(24), 1135-1143.

-

ResearchGate. In silico prediction of ADME properties: Are we making progress?. [Link].

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link].

-

ResearchGate. IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. [Link].

-

ResearchGate. Amidation of methyl benzoate with various amines. [Link].

- da Silva, A. B., & de Oliveira, H. C. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146.

-

ResearchGate. ADME properties profile of the synthesized compounds. [Link].

- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of G-protein-coupled receptors: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41-54.

-

ResearchGate. ADME properties profile of the synthesized compounds. [Link].

- Druzgalska, E., & Dmochowska, B. (1997).

-

Amerigo Scientific. This compound. [Link].

-

PubChem. Methyl 3-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. [Link].

- De, S., & Gasteiger, J. (2023). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 24(13), 10984.

-

ResearchGate. 3-Fluoro-4-methylbenzoic acid. [Link].

- Hoare, S. R. (2007). Allosteric modulators of class B G-protein-coupled receptors. Current neuropharmacology, 5(3), 168-179.

- Staus, D. P., Hu, H., & Lefkowitz, R. J. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv, 2024-11.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link].

- May, L. T., Avlani, V. A., Langmead, C. J., Sexton, P. M., & Christopoulos, A. (2007). Allosteric modulators of G protein-coupled receptors: future therapeutics for complex physiological disorders. The Journal of pharmacology and experimental therapeutics, 321(2), 437-446.

- Chen, Y. C., Chen, J. Y., & Sheu, J. H. (2014). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncology reports, 31(5), 2327-2334.

- Gürdere, M. B., Çelik, F., & Koçyiğit, Ü. M. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of biomolecular structure & dynamics, 39(18), 7168-7181.

- Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice, 18(3).

- Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majidi, S. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. BMC chemistry, 18(1), 1-17.

Sources